molecular formula C5H2F4N2 B155154 4-Amino-2,3,5,6-tetrafluoropyridine CAS No. 1682-20-8

4-Amino-2,3,5,6-tetrafluoropyridine

Cat. No.: B155154
CAS No.: 1682-20-8
M. Wt: 166.08 g/mol
InChI Key: PLVFNMQHMRRBAA-UHFFFAOYSA-N
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Description

4-Amino-2,3,5,6-tetrafluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H2F4N2. This compound is characterized by the presence of four fluorine atoms and an amino group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2,3,5,6-tetrafluoropyridine can be synthesized through the reaction of 4-azido-2,3,5,6-tetrafluoropyridine. The azide compound undergoes a C-H insertion reaction to form the desired product . The reaction typically involves the use of a solvent such as acetonitrile and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3,5,6-tetrafluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Cycloaddition Reactions: Reagents such as dienes or alkynes under thermal or catalytic conditions.

Major Products Formed

Scientific Research Applications

4-Amino-2,3,5,6-tetrafluoropyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoropyridine
  • 4-Bromo-2,3,5,6-tetrafluoropyridine
  • 2,3,5,6-Tetrafluoropyridine-4-carbonitrile
  • 2-Amino-3,5-difluoropyridine

Uniqueness

4-Amino-2,3,5,6-tetrafluoropyridine is unique due to the presence of both an amino group and four fluorine atoms on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with various reagents. Its unique structure makes it valuable in synthetic chemistry and research applications.

Properties

IUPAC Name

2,3,5,6-tetrafluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F4N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVFNMQHMRRBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361523
Record name 4-Amino-2,3,5,6-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1682-20-8
Record name 4-Amino-2,3,5,6-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,3,5,6-tetrafluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 20.0 g (118 mmol) of pentafluoropyridine (Aldrich Chemical Company, Milwaukee, Wis., USA) and 40 ml of concentrated aqueous ammonia was heated on a steam bath for two hours in a sealed stainles steel reaction vessel. The vessel and contents were cooled to room temperature and the resulting suspension suspension was partitioned between water and diethyl ether.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main reactions that 4-amino-2,3,5,6-tetrafluoropyridine can undergo according to the research?

A1: this compound demonstrates versatility as a synthetic building block. For instance, it readily reacts with benzaldehyde to yield the corresponding Schiff base, (E)-N-benzylidene-2,3,5,6-tetrafluoropyridin-4-amine. This reactivity highlights its potential as a precursor for more complex fluorinated heterocycles.

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of both an amino group and four fluorine atoms on the pyridine ring significantly influences the reactivity of this compound. The electron-withdrawing fluorine atoms enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. Conversely, the amino group acts as an electron-donating substituent, potentially influencing the regioselectivity of reactions. This interplay of electronic effects makes this compound an intriguing candidate for exploring chemoselectivity in organic synthesis.

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